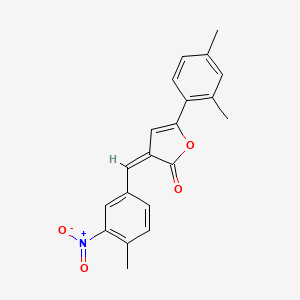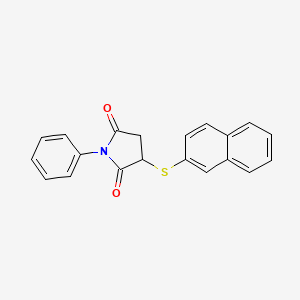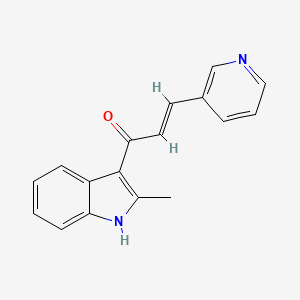![molecular formula C23H19ClN2O8S B4981543 2-Methoxyethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B4981543.png)
2-Methoxyethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthofuran core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate typically involves multiple steps, including the formation of the naphthofuran core and subsequent functionalization. One common approach involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a base, followed by desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 4-Chloro-2,5-dihydroxy-6,11-dioxo-6,11-dihydroanthraquinone
Uniqueness
2-Methoxyethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro and sulfonamide group allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxyethyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O8S/c1-13-21(23(27)33-10-9-32-2)17-12-19(15-5-3-4-6-16(15)22(17)34-13)25-35(30,31)14-7-8-18(24)20(11-14)26(28)29/h3-8,11-12,25H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCDGOXNJKPCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4981473.png)
![(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4981481.png)

![N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4981504.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4981518.png)
![4-[[3-(1-Benzofuran-2-yl)-1-(2-cyanoethyl)pyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B4981522.png)
![3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B4981530.png)
![4-(3-anilino-3-oxopropyl)-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4981537.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine](/img/structure/B4981539.png)
![2,6-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4981544.png)



